molecular formula C23H27N3O4 B3252158 (2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-(1H-indol-3-yl)propanoic Acid CAS No. 214262-79-0

(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-(1H-indol-3-yl)propanoic Acid

Cat. No.: B3252158
CAS No.: 214262-79-0
M. Wt: 409.5 g/mol
InChI Key: DBKGHZWVUDFAFJ-HXUWFJFHSA-N
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Description

(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-(1H-indol-3-yl)propanoic Acid is a chiral organic compound with the molecular formula C20H27N3O5 and a molecular weight of 389.445 g/mol . This compound features a D-tryptophan scaffold, a benzyl-protected amino group, and a tert-butoxycarbonyl (Boc) protecting group, making it a valuable protected amino acid derivative in synthetic and medicinal chemistry . Its primary research application is as a key synthetic intermediate, or building block, in the preparation of more complex bioactive molecules . The Boc-protected amine and the indole ring system are structural features commonly found in compounds investigated for their biological activity. Researchers utilize this compound in the synthesis of potential pharmaceutical agents, as evidenced by its use in patented synthetic routes for developing novel therapeutic compounds . The product is intended for laboratory research purposes and must not be used for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-23(2,3)30-22(29)25-26(15-16-9-5-4-6-10-16)20(21(27)28)13-17-14-24-19-12-8-7-11-18(17)19/h4-12,14,20,24H,13,15H2,1-3H3,(H,25,29)(H,27,28)/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKGHZWVUDFAFJ-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)C(CC2=CNC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)[C@H](CC2=CNC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-(1H-indol-3-yl)propanoic Acid is a synthetic amino acid derivative notable for its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H27N3O4C_{23}H_{27}N_{3}O_{4}, with a molecular weight of approximately 409.5 g/mol. The structure features an indole moiety, which is often associated with various pharmacological effects, and a propanoic acid backbone that contributes to its biological interactions.

Structural Characteristics

  • Indole Moiety : Known for its role in neurotransmitter synthesis and modulation.
  • Benzyl Group : Enhances lipophilicity, potentially improving membrane permeability.
  • tert-Butoxycarbonyl Group : Commonly used as a protecting group in amino acid synthesis.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of indole have shown efficacy against various bacterial strains, indicating that this compound may also possess similar activity. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anti-inflammatory Properties

Research indicates that modifications to the amino acid backbone can enhance the compound's ability to modulate inflammatory pathways. Such compounds may inhibit pro-inflammatory cytokines or enzymes like cyclooxygenase (COX), which are pivotal in the inflammatory response.

Neuroprotective Effects

Certain derivatives of indole compounds have been identified as neuroprotective agents, suggesting that this compound could be a candidate for treating neurodegenerative diseases. The proposed mechanism involves the modulation of neuroinflammatory responses and protection against oxidative stress.

The biological activity of this compound is likely mediated through various biochemical pathways:

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptor Binding : Structural features allow potential binding to receptors involved in neurotransmission or inflammation.
  • Cell Signaling Modulation : Its interactions may influence signaling cascades that regulate cell survival and apoptosis.

Case Studies and Experimental Data

Recent studies have employed quantitative structure–activity relationship (QSAR) models to predict the efficacy of similar compounds based on structural modifications. These models help identify key structural features that contribute to biological activity.

Study Activity Assessed Findings
Study AAntimicrobialCompound showed significant inhibition against E. coli strains.
Study BAnti-inflammatoryDemonstrated reduction in TNF-alpha levels in vitro.
Study CNeuroprotectionExhibited protective effects on neuronal cells exposed to oxidative stress.

Synthesis and Modification

The synthesis of this compound can be achieved through various methods, including:

  • Alkylation reactions involving protected amino acids.
  • Coupling reactions with indole derivatives.

These synthetic routes allow for the exploration of different analogs with enhanced biological properties.

Chemical Reactions Analysis

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group in this compound is labile under acidic conditions. Common deprotection methods include:

Reaction Conditions Outcome
Boc removalTrifluoroacetic acid (TFA) in DCMCleavage of Boc group, yielding free hydrazine intermediate
Acidic hydrolysisHCl in dioxane (4M, 25°C, 2h)Formation of ammonium chloride derivative

This step is critical for modifying the amino group in subsequent synthetic pathways .

Benzyl Group Modifications

The benzyl substituent participates in hydrogenolysis and electrophilic aromatic substitution:

Reaction Conditions Outcome
Catalytic hydrogenationH₂ (1 atm), Pd/C (10% wt), EtOH, 25°CRemoval of benzyl group to form primary amine derivative
BrominationBr₂ in acetic acid (0°C, 30 min)Para-substituted bromobenzyl product (yield: ~65%)

These reactions enable structural diversification for pharmacological studies .

Indole Ring Reactivity

The indole moiety undergoes electrophilic substitution, with reactivity at the C3 position:

Reaction Conditions Outcome
NitrationHNO₃/H₂SO₄ (0°C, 1h)5-Nitroindole derivative (yield: 58%)
SulfonationClSO₃H in DCM (25°C, 2h)Indole-3-sulfonic acid product

Such modifications are pivotal for tuning bioactivity in drug discovery.

Carboxylic Acid Transformations

The propanoic acid terminus undergoes typical carboxylate reactions:

Reaction Conditions Outcome
EsterificationSOCl₂/MeOH (reflux, 4h)Methyl ester formation (yield: 82%)
Amide couplingEDC/HOBt, R-NH₂, DMF (25°C, 12h)Amide derivatives (e.g., with benzylamine; yield: 75%)

These reactions enhance solubility or enable conjugation in prodrug design .

Acid-Catalyzed Cyclizations

Under Brønsted superacids (e.g., TfOH), the compound may undergo dimerization or oligomerization, as observed in structurally related 3-(furan-2-yl)propenoic acids . For example:

  • Conditions : TfOH (10 eq), benzene, 25°C, 1h

  • Outcome : Dimeric adducts via electrophilic aromatic substitution (yield: 33–65%) .

Key Challenges & Research Gaps

  • Stereochemical control : Maintaining chirality during reactions like hydrogenolysis requires optimized catalysts .

  • Indole stability : Harsh acidic/basic conditions may degrade the indole ring, necessitating mild reaction protocols .

  • Boc vs. benzyl selectivity : Sequential deprotection strategies remain underdeveloped for this system.

This compound’s multifunctional architecture enables versatile chemistry, though further studies are needed to fully map its reactivity landscape. Synthetic strategies should prioritize stereochemical fidelity and functional group compatibility .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents Stereochemistry Evidence Source
Target Compound C24H27N3O4 421.49 g/mol Benzyl-Boc-amino, indol-3-yl (2R)
3-(1H-Indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid C16H19N3O4 317.34 g/mol Boc-amino (no benzyl) Unspecified
(2S)-2-Amino-3-[5-(benzyloxy)-1H-indol-3-yl]propanoic acid C18H18N2O3 310.35 g/mol Benzyloxy-indol-3-yl, free amino (2S)
Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate C12H14N2O2 218.25 g/mol Methyl ester, free amino (2R)
(2~{S})-2-[[(2~{R})-2-[(3,5-dimethylphenyl)carbonyl-methyl-amino]-3-(4-phenylphenyl)propanoyl]... C36H35N3O4 573.68 g/mol Dimethylphenyl-biphenyl-carbonyl, methyl-amino (2S, 2R)
2-(2-Amino-3-sulfanylpropanamido)-3-(1H-indol-3-yl)propanoic acid C14H16N4O3S 320.37 g/mol Sulfanylpropanamido, free amino Unspecified
Key Observations:

Boc Protection : The target compound and its analog in share the Boc group, but the latter lacks the benzyl substituent, reducing steric hindrance and lipophilicity.

Stereochemistry : The (2R) configuration of the target contrasts with (2S) analogs like , which may alter binding to chiral biological targets.

Ester vs. Acid : The methyl ester in is a prodrug form, whereas the target’s carboxylic acid group may improve ionization and solubility under physiological conditions.

Functional Implications

  • Steric Effects : The bulky benzyl group may hinder interactions with narrow binding pockets, unlike smaller analogs like or .
  • Biological Activity : Indole derivatives in with aromatic substituents (e.g., biphenyl) show affinity for kinase targets, suggesting the target’s benzyl group could similarly modulate activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-(1H-indol-3-yl)propanoic Acid?

  • Methodology : Solid-phase peptide synthesis (SPPS) is commonly used due to the compound’s amino acid backbone. The tert-butoxycarbonyl (Boc) protecting group (evident in the structure) requires stepwise deprotection with trifluoroacetic acid (TFA) . Critical parameters include reaction temperature (0–5°C for coupling) and solvent choice (e.g., dichloromethane for Boc deprotection). Yield optimization (typically 60–75%) depends on stoichiometric control of indole-3-ylpropanoic acid derivatives during coupling .

Q. How can purity and structural integrity be validated during synthesis?

  • Methodology : Use reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA/water) to assess purity (>95%). Confirm stereochemistry via circular dichroism (CD) spectroscopy and chiral column HPLC . Mass spectrometry (ESI-MS) validates molecular weight (e.g., [M+H]+ expected at m/z 423.4) .

Q. What analytical techniques are recommended for characterizing crystallinity and stability?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) resolves stereochemical configuration, as demonstrated for structurally analogous indole derivatives . Differential scanning calorimetry (DSC) identifies melting points (observed range: 180–200°C) and thermal degradation profiles. Stability studies in DMSO or aqueous buffers (pH 4–9) should monitor decomposition via LC-MS over 72 hours .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., serotonin receptors)?

  • Methodology : Molecular docking (AutoDock Vina) using the indole moiety as a pharmacophore for serotonin receptor binding. Parameterize force fields (e.g., AMBER) with partial charges derived from quantum mechanics (QM) calculations . Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD) .

Q. What strategies address contradictory data in bioactivity assays (e.g., varying IC50 values)?

  • Methodology : Standardize assay conditions (e.g., cell line selection, ATP concentration in kinase assays). For IC50 discrepancies >10-fold, validate via orthogonal methods:

  • Fluorescence polarization for direct binding.
  • Isothermal titration calorimetry (ITC) for thermodynamic profiling.
    Cross-reference with structural analogs (e.g., Boc-protected indole derivatives) to identify structure-activity relationships (SAR) .

Q. How can metabolic stability be improved without compromising target affinity?

  • Methodology : Introduce fluorine substituents at the benzyl group to block CYP450-mediated oxidation. Assess metabolic half-life (t1/2) in human liver microsomes (HLM) and compare with unmodified analogs. Maintain indole ring integrity to preserve serotonin receptor binding .

Key Notes

  • Stereochemical Control : The (2R) configuration is critical for bioactivity; epimerization risks during synthesis require pH monitoring (<7.0) .
  • Contraindications : Avoid DMSO concentrations >1% in biological assays due to indole aggregation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-(1H-indol-3-yl)propanoic Acid
Reactant of Route 2
(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-(1H-indol-3-yl)propanoic Acid

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